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Compound of Interest

Compound Name: 2-Methylmorpholine

Cat. No.: B1581761

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data used for the
characterization of 2-Methylmorpholine. It includes a summary of its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed
experimental protocols for acquiring these spectra.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for 2-Methylmorpholine,
facilitating easy comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR Spectral Data
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Chemical Shift (8) ppm Multiplicity Assighment
~3.8 m H-3a, H-5a
~3.5 m H-6a

~2.9 m H-2

~2.7 m H-3e, H-5e
~2.3 m H-6e

~1.1 d CHs

13C NMR Spectral Data

Chemical Shift (8) ppm Assignment
~74 C-5
~70 C-3
~54 C-2
~51 C-6
~19 CHs

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

As a secondary amine, 2-Methylmorpholine exhibits characteristic IR absorption bands.[1][2]

[3]
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Wavenumber (cm~?)

Vibration Mode

3300-3500 (weak, sharp)

N-H stretch

2850-2960 C-H stretch (aliphatic)
1020-1250 C-N stretch
1070-1150 C-O-C stretch
1580-1650 (if present) N-H bend

665-910 (broad) N-H wag

Mass Spectrometry (MS)

Mass spectrometry of 2-Methylmorpholine typically involves electron ionization (El), leading to

fragmentation. The molecular ion and characteristic fragment ions are key for its identification.

m/z Assignment

101 [M]* (Molecular lon)

86 [M - CHs]*

72 [M - C2Hs]* or [M - CHs - CHz2]*
57 [M - C2H4O]*

44 [C2HeN]*

43 [C3H7]*

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for the structural elucidation of 2-

Methylmorpholine.
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Materials:

2-Methylmorpholine sample

Deuterated solvent (e.g., Chloroform-d (CDCIs), Dimethyl sulfoxide-de (DMSO-ds))
NMR tubes (5 mm)

Pipettes

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylmorpholine in 0.5-0.7 mL
of a deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity.

o Tune the probe for the 1H and *3C frequencies.

H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good
signal-to-noise ratio.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.
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o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower
natural abundance of 13C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase the spectra.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

[e]

[e]

Integrate the peaks in the *H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in 2-Methylmorpholine.
Materials:
e 2-Methylmorpholine sample (liquid)

o FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g.,
NaCl or KBr).

e Pipette

Procedure (using ATR):

Background Scan: Record a background spectrum of the clean ATR crystal.

o Sample Application: Place a small drop of 2-Methylmorpholine onto the ATR crystal,
ensuring complete coverage.

e Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm~1. Co-
add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

» Data Processing:
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o Perform a background correction.
o ldentify and label the major absorption bands.
Procedure (using salt plates):

o Sample Preparation: Place a drop of 2-Methylmorpholine on one salt plate and carefully
place the second plate on top to create a thin liquid film.

e Spectrum Acquisition: Place the salt plate assembly in the spectrometer's sample holder and
acquire the spectrum as described above.

o Cleaning: Clean the salt plates thoroughly with a dry, non-polar solvent (e.g., hexane or
chloroform) after use.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-
Methylmorpholine.

Materials:

e 2-Methylmorpholine sample

 Volatile solvent (e.g., methanol or acetonitrile)

o Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system.
Procedure (using GC-MS):

o Sample Preparation: Prepare a dilute solution of 2-Methylmorpholine in a volatile solvent
(e.g., 1 mg/mL).

e Instrument Setup:

o Set the GC oven temperature program appropriate for the volatility of 2-
Methylmorpholine.

o Set the injector temperature and transfer line temperature (e.g., 250 °C).
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o Use a suitable capillary column (e.g., a non-polar or mid-polar column).

« lonization and Analysis:

o The standard ionization method for such small molecules is Electron lonization (El) at 70
eV.[4][5]

o Set the mass analyzer to scan a relevant mass range (e.g., m/z 30-200).
» Data Acquisition and Analysis:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.
o Acquire the mass spectrum of the peak corresponding to 2-Methylmorpholine.

o Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum
with a reference library if available.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of 2-
Methylmorpholine.
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Caption: Workflow for the spectral characterization of 2-Methylmorpholine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Characterization of 2-Methylmorpholine: A Technical
Guide to its Spectral Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1581761#spectral-data-for-2-methylmorpholine-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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